1-(4-Chlorophenyl)-6-(4-methylphenyl)-1,3,4,6-hexanetetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-6-(4-methylphenyl)-1,3,4,6-hexanetetrone is an organic compound with a complex structure It features both chlorophenyl and methylphenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-6-(4-methylphenyl)-1,3,4,6-hexanetetrone typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-6-(4-methylphenyl)-1,3,4,6-hexanetetrone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
1-(4-Chlorophenyl)-6-(4-methylphenyl)-1,3,4,6-hexanetetrone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-6-(4-methylphenyl)-1,3,4,6-hexanetetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl)methanol
- 1-(3-Chlorophenyl)-4-(4-methylphenyl)sulfonyl)piperazine
- 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol
Uniqueness
1-(4-Chlorophenyl)-6-(4-methylphenyl)-1,3,4,6-hexanetetrone is unique due to its specific combination of chlorophenyl and methylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
58330-14-6 |
---|---|
Molecular Formula |
C19H15ClO4 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-(4-methylphenyl)hexane-1,3,4,6-tetrone |
InChI |
InChI=1S/C19H15ClO4/c1-12-2-4-13(5-3-12)16(21)10-18(23)19(24)11-17(22)14-6-8-15(20)9-7-14/h2-9H,10-11H2,1H3 |
InChI Key |
AGWWIHGBSYUTPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)CC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.